molecular formula C18H16N6OS2 B10881844 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide

Cat. No.: B10881844
M. Wt: 396.5 g/mol
InChI Key: PWRISWBJNCSDFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This hybrid compound features a 3-cyano-4,5,6,7-tetrahydrobenzothiophen core scaffold, a structure that has been identified in molecules investigated as potential enzyme inhibitors . It is conjugated through a sulfanylacetamide linker to a 1-phenyl-1H-tetrazole moiety, a heterocycle known to act as a bioisostere for carboxylic acids and other functional groups, which can enhance metabolic stability and bioavailability. Compounds with these structural features are frequently explored as key intermediates or target molecules in the development of novel therapeutic agents. Research on analogous structures indicates potential utility in the investigation of anti-inflammatory pathways, particularly as inhibitors of enzymes like 5-lipoxygenase (5-LOX) . The tetrahydrobenzothiophene core, similar to that found in other researched compounds, may contribute to interactions with enzyme active sites, while the tetrazole ring can offer distinct electronic and steric properties . This makes the reagent a valuable candidate for in silico docking studies, structure-activity relationship (SAR) analysis, and further chemical optimization in hit-to-lead campaigns . The product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C18H16N6OS2

Molecular Weight

396.5 g/mol

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide

InChI

InChI=1S/C18H16N6OS2/c19-10-14-13-8-4-5-9-15(13)27-17(14)20-16(25)11-26-18-21-22-23-24(18)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-9,11H2,(H,20,25)

InChI Key

PWRISWBJNCSDFG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CSC3=NN=NN3C4=CC=CC=C4)C#N

Origin of Product

United States

Preparation Methods

Synthesis of the Benzothiophene Core

The 3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-amine intermediate forms the foundational scaffold of the target compound. A validated protocol involves cyclocondensation of cyclohexanone with ethyl cyanoacetate and sulfur in the presence of diethylamine (Fig. 1) .

Procedure :

  • Cyclocondensation : Cyclohexanone (0.2 mol), ethyl cyanoacetate (0.2 mol), and sulfur (0.2 mol) are stirred in ethanol (40 mL) with diethylamine (0.2 mol) added dropwise. The mixture is refluxed for 4 hours, yielding 2-amino-3-cyano-4,5,6,7-tetrahydrobenzothiophene as pale-yellow crystals .

  • Hydrazide Formation : The ester group is converted to a hydrazide by refluxing with hydrazine hydrate (10 mL, 99%) in ethanol, producing 2-amino-3-carbohydrazide-4,5,6,7-tetrahydrobenzothiophene .

Optimization :

  • Yield : 68–72% after recrystallization in ethanol .

  • Purity : Confirmed via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) .

Preparation of 1-Phenyl-1H-Tetrazole-5-Thiol

The tetrazole-sulfanyl component is synthesized via cycloaddition of phenyl azide with carbon disulfide, followed by acid hydrolysis (Fig. 2) .

Procedure :

  • Cycloaddition : Phenyl azide (1.0 mol) reacts with carbon disulfide (1.2 mol) in dimethylformamide (DMF) at 80°C for 12 hours.

  • Hydrolysis : The intermediate is treated with hydrochloric acid (6M) to yield 1-phenyl-1H-tetrazole-5-thiol as a white solid .

Optimization :

  • Yield : 85% after purification via silica gel chromatography .

  • Characterization : IR spectrum shows S–H stretch at 2550 cm⁻¹ and C=N stretches at 1600–1500 cm⁻¹ .

Formation of the Acetamide Intermediate

The benzothiophene amine is coupled with bromoacetyl chloride to form the acetamide backbone (Fig. 3).

Procedure :

  • Acylation : 2-Amino-3-cyano-4,5,6,7-tetrahydrobenzothiophene (1.0 eq) reacts with bromoacetyl chloride (1.2 eq) in dichloromethane (DCM) at 0°C for 1 hour.

  • Workup : The crude product, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-bromoacetamide, is isolated via filtration and washed with cold ether.

Optimization :

  • Yield : 78% with triethylamine (1.5 eq) as a base.

  • Purity : >95% by HPLC (C18 column, acetonitrile/water).

S-Alkylation for Sulfanyl Group Introduction

The final step involves coupling the acetamide intermediate with 1-phenyl-1H-tetrazole-5-thiol via nucleophilic substitution (Fig. 4) .

Procedure :

  • Reaction : N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-bromoacetamide (1.0 eq) and 1-phenyl-1H-tetrazole-5-thiol (1.1 eq) are stirred in DMF with potassium carbonate (2.0 eq) at 60°C for 6 hours.

  • Purification : The product is extracted with ethyl acetate, dried over Na₂SO₄, and purified via column chromatography (SiO₂, ethyl acetate/hexane 1:1) .

Optimization :

  • Yield : 65–70% .

  • Characterization :

    • ¹H NMR (400 MHz, DMSO-d₆): δ 1.65–1.80 (m, 4H, cyclohexyl), 2.90 (t, 2H, CH₂), 3.45 (s, 2H, SCH₂), 7.50–7.70 (m, 5H, phenyl) .

    • HRMS : m/z calculated for C₂₀H₁₈N₆OS₂ [M+H]⁺: 431.1034; found: 431.1038 .

Comparative Analysis of Synthetic Routes

Table 1 summarizes alternative methods for key steps:

StepMethod A Method B Advantages
Benzothiophene synthesisCyclocondensation with S₈Microwave-assistedHigher yield (75%)
Tetrazole formationCycloadditionHuisgen reactionFaster (2 hours vs. 12 hours)
S-AlkylationDMF, K₂CO₃THF, DBUImproved solubility

Method B’s microwave-assisted approach reduces reaction time but requires specialized equipment .

Challenges and Mitigation Strategies

  • Tetrazole Stability : The tetrazole ring is prone to decomposition under acidic conditions. Using anhydrous DMF and inert atmospheres improves stability .

  • Regioselectivity : Competing N- vs. S-alkylation is minimized by employing excess thiol and polar aprotic solvents.

  • Purification : Silica gel chromatography effectively separates unreacted thiol and acetamide intermediates .

Scalability and Industrial Relevance

Pilot-scale trials (100 g batch) achieved 62% overall yield using continuous flow reactors for the cyclocondensation and S-alkylation steps . Key cost drivers include tetrazole-thiol synthesis (40% of total cost) and chromatographic purification (30%) .

Analytical Validation

Spectroscopic Data :

  • IR (KBr) : 3247 cm⁻¹ (N–H), 2210 cm⁻¹ (C≡N), 1655 cm⁻¹ (C=O) .

  • ¹³C NMR (100 MHz, CDCl₃): δ 25.6 (cyclohexyl CH₂), 116.5 (C≡N), 168.2 (C=O) .

Purity : ≥98% by HPLC (retention time: 8.2 min).

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can alter the oxidation state of the sulfur atom in the benzothiophene core.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl-tetrazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the cyano group would produce primary amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug development.

    Medicine: Its structural features suggest potential as a pharmaceutical agent, possibly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: The compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide can be inferred through comparisons with structurally related compounds synthesized in recent studies. Key differences lie in the substituents attached to the acetamide sulfur atom, which significantly influence activity and properties.

Structural and Functional Modifications

Arylphenyl Substituents (): Compound: N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(arylphenyl)acetamide. Activity: Demonstrated broad-spectrum antibacterial (e.g., Staphylococcus aureus, E. coli) and antifungal (e.g., Candida albicans) activity, with MIC values ranging from 12.5–50 µg/mL .

Oxadiazole-Thiol Substituents (): Compound: N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide. Activity: Exhibited antitubercular activity against Mycobacterium tuberculosis H37Rv, with MIC values as low as 6.25 µg/mL . Key Feature: The oxadiazole ring introduces hydrogen-bonding capacity, which may enhance target binding in mycobacterial enzymes.

Triazolylsulfanyl Substituents (): Compound: 2-[[5-(5-Bromo-2-hydroxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide. Physicochemical Properties: Higher molar mass (504.42 g/mol) and density (1.69 g/cm³) compared to other analogs, with a predicted pKa of 7.54, suggesting moderate solubility in physiological conditions . Key Feature: The bromophenol-triazole moiety may confer redox-modulating properties.

Data Table: Comparative Analysis

Compound (Reference) Substituent Biological Activity Molecular Formula Molar Mass (g/mol) pKa
Target Compound 1-Phenyl-1H-tetrazol-5-yl Not reported in evidence C20H17N5OS2* 423.52*
Arylphenyl analog Arylphenyl Antibacterial, Antifungal Varies ~400–450
Oxadiazole-thiol analog 5-Phenyl-1,3,4-oxadiazol-2-yl Antitubercular (MIC: 6.25 µg/mL) C21H20N4O2S2 432.54
Triazolylsulfanyl analog 5-(5-Bromo-2-hydroxyphenyl)-4-methyl Not tested biologically C20H18BrN5O2S2 504.42 7.54

Substituent-Activity Relationships

  • Tetrazolyl vs. Oxadiazole : The tetrazolyl group’s electron-deficient nature may favor interactions with bacterial enzymes, while oxadiazole’s rigidity enhances binding specificity in antitubercular targets .
  • Triazole vs.

Biological Activity

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide is a synthetic compound that has garnered attention for its potential biological activity. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C23H24N4OS2C_{23}H_{24}N_{4}OS_{2} with a molecular weight of 436.59 g/mol. It features a benzothiophene core and a tetrazole moiety, which are known to enhance biological activity through various mechanisms.

This compound is believed to interact with specific molecular targets within the body. Research indicates that it may inhibit certain kinases involved in cellular signaling pathways, particularly those related to inflammation and cancer progression.

Inhibitory Activity

A notable study identified this compound as a potent inhibitor of JNK2 and JNK3 kinases. The compounds exhibited pIC50 values of 6.7 and 6.6 against JNK3 and JNK2 respectively, indicating strong inhibitory potential. Selectivity was demonstrated against other kinases in the MAPK family, such as JNK1 and p38alpha .

Therapeutic Applications

The compound has been explored for its therapeutic potential in various conditions:

  • Cancer : Due to its ability to inhibit kinases involved in tumor progression, it shows promise as a candidate for cancer therapy.
  • Neurological Disorders : Its action on signaling pathways may also extend to neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Case Study 1: JNK Inhibition

In a study published in PubMed, researchers synthesized several derivatives of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amide and assessed their potency against JNK kinases. Compounds 5a and 11a were highlighted for their significant inhibitory effects with selectivity over other MAPK family members .

Case Study 2: Multitarget Activity

Another study indicated that derivatives containing the tetrazole moiety exhibit multitarget biological activity with high probabilities of being analgesic and acting on various receptors . This suggests that compounds like N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(phenyl-tetrazole) can be further explored for pain management therapies.

Data Tables

Property Value
Molecular FormulaC23H24N4OS2
Molecular Weight436.59 g/mol
CAS Number443120-82-9
pIC50 (JNK3)6.7
pIC50 (JNK2)6.6

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide, and how are intermediates characterized?

  • Methodology : The compound is synthesized via 1,3-dipolar cycloaddition between azide and alkyne precursors in a solvent system (e.g., tert-butanol/water) with Cu(OAc)₂ catalysis. Reaction progress is monitored via TLC (hexane:ethyl acetate, 8:2). Post-reaction, the crude product is extracted with ethyl acetate, washed with brine, dried (Na₂SO₄), and recrystallized (ethanol). Intermediates are characterized using IR (C=O stretch at ~1670 cm⁻¹, NH at ~3260 cm⁻¹) and NMR (e.g., triazole proton at δ 8.36 ppm in DMSO-d₆) .

Q. How can researchers verify compound purity and structural integrity post-synthesis?

  • Methodology : Use a combination of:

  • NMR : Confirm proton environments (e.g., benzothiophen methylene protons at δ 2.5–3.5 ppm) and carbon assignments.
  • HRMS : Validate molecular formula (e.g., [M+H]⁺ calculated for C₂₀H₁₈BrN₅O₂S₂: 504.42 g/mol vs. observed 504.1348) .
  • Melting Point : Compare with literature values to assess purity.

Q. What solvent systems and purification techniques are optimal for isolating this compound?

  • Methodology : Ethyl acetate is preferred for extraction due to its polarity matching the compound’s solubility. Recrystallization in ethanol yields >90% purity. Avoid DCM for light-sensitive intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.